molecular formula C7H13F3O B065553 (R)-(+)-1,1,1-Trifluoroheptan-2-ol CAS No. 175840-70-7

(R)-(+)-1,1,1-Trifluoroheptan-2-ol

Cat. No. B065553
M. Wt: 170.17 g/mol
InChI Key: YFVHSPAONQXAIB-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“®-(+)-1,1,1-Trifluoroheptan-2-ol” is a type of secondary alcohol. It is an isomer of heptanol, with the hydroxyl group on the second carbon of the straight seven-carbon chain . The compound is chiral, and the “®” in its name indicates the configuration of the chiral center .


Synthesis Analysis

The synthesis of “®-(+)-1,1,1-Trifluoroheptan-2-ol” could involve several steps, including the use of Grignard reagents . The Grignard reaction involves the addition of a carbanion to a carbonyl compound, yielding an alcohol . The specific synthesis process would depend on the starting materials and conditions.


Molecular Structure Analysis

The molecular structure of “®-(+)-1,1,1-Trifluoroheptan-2-ol” can be determined using the Cahn-Ingold-Prelog (CIP) rules . These rules are based on the atomic numbers of the atoms bonded to the chiral carbon. The atom with the higher atomic number has higher priority . The configuration (R or S) is then determined by the direction from the highest priority substituent to the lowest .


Chemical Reactions Analysis

The chemical reactions involving “®-(+)-1,1,1-Trifluoroheptan-2-ol” could include elimination reactions . For example, when treated with strong acid, the alcohol can be protonated and then lose a water molecule to form a carbocation . This carbocation can then undergo an E1 or E2 elimination reaction to form an alkene .


Physical And Chemical Properties Analysis

The physical and chemical properties of “®-(+)-1,1,1-Trifluoroheptan-2-ol” would depend on its structure. For example, it would likely have a similar molar mass to other heptanols . Its density, melting point, boiling point, and solubility would also be determined by its molecular structure .

Scientific Research Applications

  • Biotransformation and Organic Synthesis : A study by Hamada, Imura, and Okano (1994) demonstrated that the cell suspension culture of Nicotiana tabacum converts 1,1,1-trifluoroheptane-2-one to 1,1,1-trifluoroheptan-2-ol, highlighting its potential in biotransformation processes (Hamada, Imura, & Okano, 1994).

  • Rheological Properties : Hetalo et al. (2020) compared the rheological properties of fluorinated alcohols, including 1,1,1-Trifluoroheptan-2-ol, with their non-fluorinated counterparts. They proposed a method for estimating the melting temperatures of halogenated molecular liquids based on these properties (Hetalo et al., 2020).

  • Stereocontrolled Synthesis : Shimizu et al. (2003) discussed the stereoselective generation of cis-2-lithio-3-CF3-oxirane via CF3-substituted β-oxido carbenoids derived from 1,1,1-Trifluoroheptan-2-ol. This highlights its use in the highly stereoselective synthesis of CF3-substituted oxiranes and alkenes (Shimizu et al., 2003).

  • Enantioselective Synthesis : Kuroki et al. (2000) achieved the highly enantioselective synthesis of 1,1,1-Trifluoroheptan-2-ol by hydrogenating 1,1,1-trifluoroheptan-2-one enol acetates in the presence of chiral ruthenium catalysts (Kuroki et al., 2000).

Safety And Hazards

The safety and hazards of “®-(+)-1,1,1-Trifluoroheptan-2-ol” would depend on its physical and chemical properties. For example, if it is a flammable liquid, it would pose a fire hazard . It could also cause eye irritation and respiratory irritation .

properties

IUPAC Name

(2R)-1,1,1-trifluoroheptan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13F3O/c1-2-3-4-5-6(11)7(8,9)10/h6,11H,2-5H2,1H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFVHSPAONQXAIB-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@H](C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-(+)-1,1,1-Trifluoroheptan-2-ol

CAS RN

175840-70-7
Record name (R)-(+)-1,1,1-Trifluoroheptan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-(+)-1,1,1-Trifluoroheptan-2-ol
Reactant of Route 2
Reactant of Route 2
(R)-(+)-1,1,1-Trifluoroheptan-2-ol
Reactant of Route 3
Reactant of Route 3
(R)-(+)-1,1,1-Trifluoroheptan-2-ol
Reactant of Route 4
Reactant of Route 4
(R)-(+)-1,1,1-Trifluoroheptan-2-ol
Reactant of Route 5
Reactant of Route 5
(R)-(+)-1,1,1-Trifluoroheptan-2-ol
Reactant of Route 6
Reactant of Route 6
(R)-(+)-1,1,1-Trifluoroheptan-2-ol

Citations

For This Compound
3
Citations
P Garbacz, J Cukras, M Jaszuński - Physical Chemistry Chemical …, 2015 - pubs.rsc.org
Two recently predicted nuclear magnetic resonance effects, the chirality-induced rotating electric polarization and the oscillating magnetization, are examined for several experimentally …
Number of citations: 11 pubs.rsc.org
A Miciak, M Momotko, MP Gryl, G Boczkaj - Camera Separatoria, 2017 - mostwiedzy.pl
The paper presents a results of research on the possibility of application of asphaltenes as a chiral stationary phase for gas chromatography. The results obtained for asphaltene …
Number of citations: 0 mostwiedzy.pl
A Miciak, M Momotko, M Plata-Gryl… - Camera …, 2017 - bibliotekanauki.pl
W pracy przedstawiono wyniki badań nad możliwością zastosowania asfaltenów jako chiralnej fazy stacjonarnej do chromatografii gazowej. Wyniki uzyskane dla fazy asfaltenowej …
Number of citations: 4 bibliotekanauki.pl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.